4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one
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Overview
Description
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one is a synthetic compound that belongs to the class of chromenones. It is commonly known as "WAY-100635" and has been extensively studied in scientific research due to its potential applications in the field of neuroscience.
Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- FPMINT as an Inhibitor : FPMINT is a novel inhibitor of ENTs, with greater selectivity for ENT2 over ENT1 . This selectivity is essential for targeted modulation of nucleoside transport.
Cannabinoid Receptor CB1 Inverse Agonists
- Opportunities : Optimization of molecular properties, such as polar surface area and hydrophilicity, can reduce central activity observed with existing CB1 inverse agonists .
Urease Inhibition
- Novel Derivatives : Synthesized benzimidazole derivatives, including FPMINT analogues, show promise as urease inhibitors .
Anticancer Applications
- Pyrazolopyrimidin-4-one Derivatives : FPMINT analogues have been explored for their cytotoxicity against tumor cell lines. Notably, pyrazolopyrimidin-4-one derivatives exhibit potent antitumor activity.
Novel Compound Synthesis
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound acts as an inhibitor of ENTs . It is more selective to ENT2 than to ENT1 . The compound binds to these transporters and inhibits their function .
Biochemical Pathways
The inhibition of ENTs affects the uptake of nucleosides, which are essential for nucleotide synthesis . This can impact various biochemical pathways, particularly those involving nucleotide synthesis and adenosine function .
Pharmacokinetics
The compound’s selectivity for ent2 over ent1 suggests it may have unique absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and changes in adenosine function . This can have various molecular and cellular effects, depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with ENTs . Additionally, the presence of other molecules can influence the compound’s efficacy, as they may compete with the compound for binding to ENTs .
properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-20-17(13-22(26)27-21(20)12-16(15)2)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOADMSAIQCEGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6,7-dimethylchromen-2-one |
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